![molecular formula C21H24N2O5 B2520759 (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 896809-07-7](/img/structure/B2520759.png)
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Description
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Scientific Research Applications
Ethylene Oligomerization Catalyst
This compound has been investigated for its potential as an ethylene oligomerization catalyst. Researchers have synthesized nickel(II) complexes chelated by (amino)pyridine ligands using this compound as a precursor. These complexes exhibit promising activity in the oligomerization of ethylene, yielding mostly ethylene dimers (C₄), along with trimers (C₆) and tetramers (C₈) . The molecular structures of these complexes confirm their bis(chelated)nickel(II) nature.
RNA Modification Synthesis
The compound has also found relevance in RNA modification synthesis. Specifically, it contributes to the efficient production of 2′-O-methyl-RNA (2′OMe-RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers. Researchers engineered a nascent-strand steric gate in an archaeal DNA polymerase, allowing for the synthesis of these modified RNA sequences up to 750 nucleotides in length. These modified RNAs have applications in nucleic acid therapeutics and directed evolution .
Organic Synthesis
Bis(2-methoxyethyl) ether (also known as diglyme) is a solvent derived from this compound. It has been used in organic synthesis, particularly as a promoter for intramolecular acceptorless dehydrogenative coupling reactions. The combination of bis(2-methoxyethyl) ether and molecular oxygen serves as an efficient system for such transformations .
properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-11-9-23(10-12-27-2)14-17-18(24)4-3-16-20(25)19(28-21(16)17)13-15-5-7-22-8-6-15/h3-8,13,24H,9-12,14H2,1-2H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFAKQMTMISJTD-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=NC=C3)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=NC=C3)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one |
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